molecular formula C15H10FNO3 B11452638 5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

Cat. No.: B11452638
M. Wt: 271.24 g/mol
InChI Key: XWQIOWSTCKTCDI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione is a synthetic organic compound belonging to the class of isoindole-1,3-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in its structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and phthalic anhydride.

    Condensation Reaction: The first step involves the condensation of 3-methoxybenzaldehyde with phthalic anhydride in the presence of a catalyst like ammonium acetate to form 3-methoxyphthalide.

    Fluorination: The next step is the introduction of the fluorine atom. This can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization: The final step involves cyclization to form the isoindole-1,3-dione ring. This can be achieved by heating the intermediate product in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methoxyphenyl group contributes to its overall stability and reactivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(3-ethoxyphenyl)isoindole-1,3-dione: Similar structure with an ethoxy group instead of a methoxy group.

    5-Fluoro-2-(3-hydroxyphenyl)isoindole-1,3-dione: Contains a hydroxy group instead of a methoxy group.

    5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione: Contains a methyl group instead of a methoxy group.

Uniqueness

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

5-fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10FNO3/c1-20-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15(17)19/h2-8H,1H3

InChI Key

XWQIOWSTCKTCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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